molecular formula C19H23ClN4O2S B2622691 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 921475-62-9

1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No. B2622691
CAS RN: 921475-62-9
M. Wt: 406.93
InChI Key: RHINKGLUVCVQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPU is a thiazolidinone derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The exact mechanism of action of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is not fully understood, but it is believed to act through multiple pathways. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and aldose reductase. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has also been shown to improve glucose and lipid metabolism by activating the PPARγ pathway. In addition, 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been shown to have anticancer properties by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is also stable under normal laboratory conditions and can be stored for extended periods. However, 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea. One area of research is the development of more potent and selective analogs of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea that can be used as therapeutic agents. Another area of research is the investigation of the molecular mechanisms underlying the anticancer properties of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea. Finally, further research is needed to determine the safety and efficacy of 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea in animal and human studies.

Synthesis Methods

1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can be synthesized through a multi-step process that involves the reaction of 4-chlorophenyl isocyanate with 2-ethylpiperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained through the reaction of the thiazolidinone intermediate with urea.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties. 1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2S/c1-2-16-5-3-4-10-24(16)17(25)11-15-12-27-19(22-15)23-18(26)21-14-8-6-13(20)7-9-14/h6-9,12,16H,2-5,10-11H2,1H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHINKGLUVCVQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

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